4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2/c26-22-9-3-1-7-20(22)24-21-8-2-4-10-23(21)28-29(24)18-13-11-17(12-14-18)25(30)27-16-19-6-5-15-31-19/h1,3,7,9,11-14,19H,2,4-6,8,10,15-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNFSFSOGLFNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of a suitable hydrazine derivative with an appropriate ketone or aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine.
Incorporation of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be incorporated through a nucleophilic substitution reaction using an appropriate oxolane derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated or carboxylated derivatives, while reduction reactions can yield amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share a similar indole core and exhibit diverse biological activities.
Benzamide Derivatives: Compounds such as N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide share a similar benzamide moiety and are used in various applications.
Uniqueness
4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, while the oxolan-2-ylmethyl group improves its solubility and bioavailability .
Biological Activity
The compound 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its properties and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.498 g/mol. The structure features a tetrahydroindazole moiety, which is critical for its biological activity. The presence of the fluorophenyl group and the oxolane ring enhances its pharmacological properties.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H23F2N3O |
| Molecular Weight | 443.498 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study reported that derivatives of tetrahydroindazole compounds demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:
- Compound 4o exhibited an IC50 value of 2.02 µM against MCF-7 cells.
- Compound 4r showed an IC50 value of 4.99 µM against the same cell line.
These compounds were found to induce apoptosis and inhibit cell cycle progression, particularly targeting the PI3K/Akt/mTOR signaling pathway .
Antimicrobial Activity
In addition to anticancer effects, some studies have explored the antimicrobial properties of related compounds. For example, certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that modifications to the tetrahydroindazole core can significantly influence biological activity. For instance, substituents on the phenyl rings have been shown to enhance potency against specific cancer cell lines. The introduction of fluorine atoms has been correlated with increased anticancer activity due to better interaction with target proteins involved in tumorigenesis .
Table 2: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 2.02 | PI3K/Akt/mTOR pathway inhibition |
| Anticancer | HepG2 | 4.99 | Induction of apoptosis |
| Antimicrobial | S. aureus | - | Bacterial growth inhibition |
| Antimicrobial | E. coli | - | Bacterial growth inhibition |
Q & A
Basic Research Questions
1. Structural Analysis and Synthetic Pathways Q: What are the established synthetic routes for synthesizing this compound, and how can its structural integrity be validated? A: The compound’s synthesis typically involves multi-step protocols, including:
- Coupling reactions between the tetrahydroindazole core and fluorophenyl groups using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
- Amide bond formation between the benzamide moiety and the oxolane-methyl group via activation with reagents like pivaloyl chloride or trichloroisocyanuric acid (TCICA) .
Validation methods :
2. Analytical Characterization Techniques Q: Which spectroscopic and computational methods are most effective for characterizing this compound’s physicochemical properties? A:
- Spectrofluorometry : Assess fluorescence properties, particularly if the benzamide or fluorophenyl groups exhibit π-π* transitions .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to confirm bond formation .
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .
- Chromatography (HPLC/UPLC) : Monitor purity and detect byproducts using reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
3. Optimizing Synthetic Routes Q: How can computational tools improve the efficiency of synthesizing this compound? A:
- Reaction Path Search Algorithms : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like indazole functionalization .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for amide coupling .
- Process Simulation Software : Simulate large-scale synthesis (e.g., in silico scale-up) to identify bottlenecks (e.g., heat transfer in exothermic steps) .
Example : ICReDD’s integrated computational-experimental workflows reduced reaction optimization time by 40% in similar benzamide syntheses .
4. Mechanistic Studies and Biological Activity Q: What methodologies are recommended for investigating this compound’s potential biological targets? A:
- Molecular Docking : Screen against protein databases (e.g., PDBe) to predict binding affinities for kinases or GPCRs, leveraging the tetrahydroindazole scaffold’s known role in kinase inhibition .
- In Vitro Assays :
- Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .
5. Resolving Contradictory Experimental Data Q: How should researchers address discrepancies in spectroscopic or biological data? A:
- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) to rule out environmental variability .
- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or HPLC datasets to isolate outliers or systematic errors .
- Collaborative Reproducibility : Share raw data (e.g., via PubChem or Zenodo) for independent verification, particularly for biological activity claims .
6. Stability and Degradation Pathways Q: What experimental designs are suitable for studying this compound’s stability under varying conditions? A:
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound via HPLC .
- Computational Predictions : Use software like ACD/Labs to simulate degradation pathways based on bond dissociation energies .
7. Heterocyclic Reactivity and Functionalization Q: How can the tetrahydroindazole core be further functionalized to modulate activity? A:
- Electrophilic Aromatic Substitution : Introduce halogens or nitro groups at the indazole C4 position using HNO3/H2SO4 or Br2/FeBr3 .
- Cross-Coupling : Attach bioisosteres (e.g., pyridine, thiophene) via Suzuki-Miyaura reactions to enhance solubility or target selectivity .
- Reductive Amination : Modify the oxolane-methyl group with primary amines to explore SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
